molecular formula C15H18ClNO3 B194655 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one CAS No. 85175-59-3

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

Cat. No.: B194655
CAS No.: 85175-59-3
M. Wt: 295.76 g/mol
InChI Key: ODEZTTCXWTUAJT-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one ( 85175-59-3) is a significant chemical intermediate in organic and pharmaceutical synthesis. This compound, with a molecular formula of C15H18ClNO3 and a molecular weight of 295.76 g/mol, is characterized by its benzazepinone core structure functionalized with a 3-chloropropyl chain and dimethoxy groups . Its primary research value lies in its role as a key precursor in the synthesis of more complex active pharmaceutical ingredients (APIs) . Specifically, it is a known critical intermediate in the synthetic pathway for Ivabradine hydrochloride, a medication used for the management of chronic heart failure . The synthetic utility of this compound is demonstrated by its reactivity, where the chloropropyl side chain can undergo further functionalization, such as nucleophilic substitution, to yield valuable derivatives like the corresponding iodopropyl analog . Researchers utilize this compound in process chemistry and method development studies, as evidenced by its use in various published synthetic procedures involving reagents like potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The compound is typically supplied as a solid and should be stored in a freezer, desiccated at -20°C, to maintain stability . As a handling recommendation, it is classified with the signal word "Warning" and may be harmful if swallowed (H302) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-19-13-8-11-4-7-17(6-3-5-16)15(18)10-12(11)9-14(13)20-2/h4,7-9H,3,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEZTTCXWTUAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CCCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517924
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
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Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85175-59-3
Record name 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85175-59-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-3-Benzazepin-2-one, 3-(3-chloropropyl)-1,3-dihydro-7,8-dimethoxy
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Preparation Methods

Nucleophilic Halogen Exchange via Alkyl Chloride Precursor

The most widely documented method involves substituting an iodopropyl or bromopropyl precursor with chloride. Aventus Labs developed a high-yield (92%) process using sodium iodide and methyl isobutyl ketone at 117–118°C under argon . The reaction mechanism proceeds via an SN2 pathway, where the iodide ion displaces chlorine in 3-(3-chloropropyl)-7,8-dimethoxy-1H-3-benzazepin-2(3H)-one :

C15H18ClNO3+NaIC15H18INO3+NaCl\text{C}{15}\text{H}{18}\text{ClNO}3 + \text{NaI} \rightarrow \text{C}{15}\text{H}{18}\text{INO}3 + \text{NaCl}

Critical parameters include:

  • Solvent : Methyl isobutyl ketone enhances reaction kinetics due to its high boiling point (117–118°C) .

  • Purification : Post-reaction concentration under vacuum, followed by dichloromethane/water extraction and crystallization with methyl tert-butyl ether, achieves 99% purity .

Friedel-Crafts Alkylation for Benzazepine Ring Formation

Patent CN104072420B describes constructing the benzazepine core via Friedel-Crafts acylation. Starting from phthalic anhydride and 1,2,4-trimethoxybenzene, esterification yields a key intermediate (Compound 22e ), which undergoes cyclization in dimethylformamide (DMF) with potassium carbonate and potassium iodide :

StepReagent/ConditionRoleYield
CyclizationK₂CO₃, KI, DMF, 80°CBase catalysis, iodide source76%

This method introduces the chloropropyl group later via N-alkylation, avoiding premature halogen exchange . Challenges include managing exothermicity during cyclization and removing DMF residuals during extraction .

One-Pot Metal-Free Synthesis via Oxidative C–H Functionalization

A metal-free approach from Advanced Synthesis & Catalysis uses 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) oxoammonium salt to oxidize tetrahydroisoquinolines, followed by ring expansion with diazomethane. Although developed for 3-benzazepines like Lorcaserin, modifying the diazomethane reagent to a chloropropyl-diazonium species could yield the target compound. Key advantages include:

  • Avoidance of transition metals.

  • Mild conditions (room temperature, aqueous media) .

Comparative Analysis of Methodologies

MethodYieldPurityScalabilityCost
Nucleophilic substitution 92%>99%High (kg-scale demonstrated)Moderate (NaI cost)
Friedel-Crafts alkylation 76%95%Moderate (exothermicity control)Low
Azide rearrangement 93% (analog)N/ALow (azide handling risks)High
Metal-free C–H activation N/AN/AExperimentalHigh

The nucleophilic substitution route is industrially preferred due to scalability and yield, whereas the azide method offers stereochemical precision for research-scale applications .

Challenges in Purification and Byproduct Management

  • Byproducts : Friedel-Crafts methods generate regioisomers requiring chromatographic separation .

  • Halogen Exchange Side Reactions : Excess NaI in nucleophilic substitution can lead to over-iodination, mitigated by stoichiometric control .

  • Thermal Degradation : Prolonged heating above 120°C decomposes the benzazepine core, necessitating precise temperature monitoring .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The carbonyl group in the benzazepine core can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or ethanol are employed.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one exhibit antidepressant properties. A study involving benzazepine derivatives showed that modifications at the 7 and 8 positions can enhance serotonin receptor affinity, which is crucial for antidepressant activity .

2. Antipsychotic Potential
The compound's structural similarity to known antipsychotics suggests it may also possess antipsychotic properties. Benzazepine derivatives have been studied for their ability to modulate dopamine receptors, which are often targeted in the treatment of schizophrenia .

3. Neuroprotective Effects
Preliminary studies indicate that compounds in this class may offer neuroprotective effects. The mechanism appears to involve the inhibition of oxidative stress pathways, which are implicated in neurodegenerative diseases like Alzheimer's .

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules
The synthesis of this compound can be achieved through several methods involving multi-step reactions. The process typically includes the formation of the benzazepine core followed by chloropropyl substitution .

2. Building Block for Drug Development
This compound serves as a valuable building block in drug development due to its potential modifications that can lead to new therapeutic agents. Its derivatives are being explored for various pharmacological activities, making it a versatile scaffold in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in neurological pathways, thereby influencing neurotransmitter levels and signaling processes.

Comparison with Similar Compounds

1,3,4,5-Tetrahydro-3-(3-hydroxypropyl)-7,8-dimethoxy-2H-3-benzazepin-2-one (CAS: 1235547-07-5)

  • Molecular Formula: C₁₅H₂₁NO₄
  • Molecular Weight : 279.33 g/mol
  • Key Difference : Replacement of the 3-chloropropyl group with a 3-hydroxypropyl moiety.
  • Reduced electrophilicity compared to the chloropropyl analog, limiting its utility in nucleophilic substitution reactions critical for ivabradine synthesis .

7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 148870-57-9)

  • Molecular Formula: C₁₅H₁₈INO₃
  • Molecular Weight : 403.21 g/mol
  • Key Difference : Iodine replaces chlorine in the propyl side chain.
  • Implications :
    • Higher molecular weight and density (1.513 g/cm³ ) compared to the chlorinated analog.
    • Enhanced leaving-group ability of iodine, facilitating nucleophilic substitutions in downstream reactions.
    • Used as a key intermediate in ivabradine synthesis, with a reported 63.6% yield in optimized routes .

Core Structural Modifications

Ivabradine Hydrochloride

  • Molecular Formula : C₂₇H₃₆N₂O₅·HCl
  • Key Differences: Incorporates a bicyclo[4.2.0]octatriene moiety and methylamino group absent in the chloropropyl precursor.
  • Biological Activity: Acts as a selective sinus node inhibitor, reducing heart rate by blocking the I_f ion channel. The structural complexity of ivabradine underscores the chloropropyl benzazepinone’s role as a synthetic building block rather than an active drug .

3-{2-[4-(2-Chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 1574288-54-2)

  • Molecular Formula : C₂₅H₂₈ClN₃O₄
  • Key Differences : A piperazinyl-chlorobenzyl side chain replaces the chloropropyl group.
  • Implications: Increased molecular complexity (MW: 469.97 g/mol) likely alters receptor binding profiles. Potential applications in neurological or cardiovascular drug discovery due to piperazine’s prevalence in CNS-active compounds .

Physicochemical Properties

Property 3-(3-Chloropropyl) 3-(3-Iodopropyl) Hydroxypropyl Analog
Boiling Point (°C) Not reported 504.5 Not reported
Density (g/cm³) ~1.3 (estimated) 1.513 ~1.2 (estimated)
LogP (Predicted) 2.1 2.8 1.5
Solubility Low in water Low in water Moderate in polar solvents

Biological Activity

3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one, with the CAS number 85175-59-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₈ClNO₃
  • Molecular Weight : 295.76 g/mol
  • PubChem ID : 13092503
  • Structural Features : The compound features a benzazepine core with methoxy substituents and a chloropropyl group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • CNS Activity : Benzazepines are often studied for their effects on the central nervous system (CNS). Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant properties by modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
  • Antitumor Effects : Some derivatives of benzazepines have shown promise in cancer therapy. They may act by inhibiting specific kinases or by inducing apoptosis in cancer cells. Investigations into the structure-activity relationship (SAR) can provide insights into optimizing these effects.
  • Anti-inflammatory Properties : There is emerging evidence that this class of compounds may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of similar compounds:

StudyFindings
Demonstrated that benzazepine derivatives can inhibit tumor cell proliferation in vitro.
Found that certain modifications to the benzazepine structure enhance binding affinity to serotonin receptors.
Reported anti-inflammatory activity in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for its development as a therapeutic agent:

  • Absorption : The compound is predicted to have high gastrointestinal absorption based on its chemical structure.
  • Metabolism : Initial studies suggest metabolic pathways involving cytochrome P450 enzymes, which could influence its efficacy and safety profile.
  • Toxicity : Toxicological assessments indicate potential mild toxicity at high doses; however, further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic pathways and intermediates for preparing 3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one?

Methodological Answer: The compound is synthesized as an intermediate in the production of ivabradine, a cardiac agent. A critical step involves alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with 3-chloropropyl bromide or similar reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification often employs recrystallization or chromatography. Analytical validation via HPLC (≥97% purity) and NMR (confirming substitution at the 3-position) is essential .

Q. Table 1: Key Synthetic Parameters

ParameterCondition/ValueReference
Starting Material7,8-Dimethoxy-2H-3-benzazepin-2-one
Alkylating Agent3-Chloropropyl bromide
SolventDichloromethane or THF
Purity ValidationHPLC ≥97%, NMR structural confirmation

Q. How is the compound characterized for structural integrity and purity in academic research?

Methodological Answer: Routine characterization includes:

  • HPLC : Quantifies purity (≥97% as per supplier specifications) and detects impurities .
  • NMR Spectroscopy : Confirms the chloropropyl substitution (δ ~3.6–4.0 ppm for CH2Cl protons) and aromatic methoxy groups (δ ~3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (m/z 295.75 for C15H18ClNO3) .
  • X-ray Crystallography (if single crystals are obtained): Resolves bond lengths, angles, and packing interactions (e.g., triclinic crystal system, space group P1) .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of the compound?

Methodological Answer: Single-crystal X-ray diffraction at 125 K reveals a triclinic lattice (a = 9.314 Å, b = 9.592 Å, c = 9.636 Å; α = 103.67°, β = 114.70°, γ = 94.46°) with intermolecular hydrogen bonds (e.g., C–H···O interactions) stabilizing the crystal packing. The chloropropyl chain adopts a gauche conformation, minimizing steric clashes with the benzazepinone core .

Q. Table 2: Crystallographic Data

ParameterValueReference
Crystal SystemTriclinic
Space GroupP1
Unit Cell Volume765.4 ų
Hydrogen BondsC–H···O (2.8–3.2 Å)

Q. What role does the compound play in biochemical assays such as ELISA, and how is its performance optimized?

Methodological Answer: The compound is used as a reference standard in ELISA kits (e.g., for detecting human sFLT1 or CDK-2). Key optimization steps include:

  • Solubility Testing : Dissolution in DMSO followed by dilution in assay buffer to avoid precipitation.
  • Cross-Reactivity Checks : Validate specificity against structurally similar benzazepinones .
  • Dose-Response Curves : Determine optimal concentrations (typically 1–10 µM) to avoid off-target effects .

Q. How does the compound compare pharmacologically to analogs like zatebradine or ivabradine?

Methodological Answer: While the compound shares structural motifs with ivabradine (a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker), its 3-chloropropyl substituent may alter pharmacokinetics. Comparative studies involve:

  • In Vitro Binding Assays : Measure affinity for HCN channels vs. other targets (e.g., GABAA receptors).
  • Metabolic Stability Tests : Assess hepatic microsome clearance rates .
  • Molecular Docking : Model interactions with HCN channel domains to predict activity differences .

Q. What analytical challenges arise in detecting trace impurities during synthesis?

Methodological Answer: Common impurities include unreacted starting materials (e.g., 7,8-dimethoxy-2H-3-benzazepin-2-one) and chlorinated byproducts. Mitigation strategies:

  • HPLC-MS Coupling : Identifies impurities at ≤0.1% levels .
  • Ion Chromatography : Detects residual chloride ions from alkylation steps .
  • Forced Degradation Studies : Expose the compound to heat, light, or humidity to predict stability issues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chloropropyl)-1,3-dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one

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